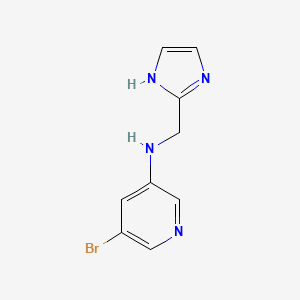

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c10-7-3-8(5-11-4-7)14-6-9-12-1-2-13-9/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSUXQJDCGCYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CNC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Intermediates

To synthesize the title compound, 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, intermediate compounds are required. For example, 2-(pyridin-2-yl)imidazo[1,2-a]pyridine can be synthesized using Method F. Method G can then be applied to this intermediate to produce 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine.

General Methods for Amine Preparation

Several methods exist for preparing amine-containing compounds that may be applicable or adaptable for synthesizing this compound.

Method B: This method involves adding HCl/dioxane to a solution of a 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine in MeOH and stirring at 20 °C for 12 hours. The mixture is then concentrated, diluted with water, adjusted to pH 8 with saturated sodium bicarbonate, and extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

Method D: This method involves reacting a 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with a corresponding acid and EDCI in pyridine at 25 °C for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate, and the combined organic phase is washed with brine and dried with anhydrous Na2SO4.

Reduction of Nitro Groups to Amines

The reduction of a nitro group to an amine is a common step in synthesizing aromatic amines. Several methods can achieve this transformation.

- Using Iron: A crude material can be dissolved in acetic acid and water, followed by the addition of iron. The reaction is stirred at room temperature before being poured into NaOH, and the suspension is filtered.

- Using Raney Nickel/Hydrogen: Nitro-substituted pyridines can be reduced using Raney nickel/hydrogen in ethyl acetate.

- Using Tin(II) Chloride Dihydrate: A solution of a nitro compound in ethyl acetate can be reduced by adding tin(II) chloride dihydrate and heating to reflux for 3.5 hours. The mixture is then cooled, diluted with saturated aqueous NaHCO3 solution, and extracted with ethyl acetate.

Synthesis of Imidazole Derivatives

The synthesis of the imidazole moiety can be achieved through various methods. One such method involves a one-pot three-component condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate in the presence of a catalytic amount of acetic acid in ethanol at 70°C for 5 hours.

Additional Synthetic Transformations

Building the final structure of this compound may require additional steps such as alkylation, amidation, or other functional group interconversions, utilizing standard organic chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering its electronic properties.

Coupling Reactions: The compound can engage in cross-coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Coupling: Palladium catalysts (Pd/C) with bases like triethylamine (Et3N) or potassium carbonate (K2CO3).

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of imidazole N-oxides.

Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine serves as a crucial building block for synthesizing pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties. The presence of both brominated pyridine and imidazole moieties allows for diverse interactions with biological targets, including enzymes and receptors. For instance, the imidazole ring can coordinate with metal ions, influencing various biochemical pathways that are pivotal in disease mechanisms.

Case Studies

Research has demonstrated the compound's efficacy in inhibiting specific cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in leukemia cells, highlighting its potential as a lead compound for developing new anticancer agents.

Organic Synthesis

Intermediate for Heterocyclic Compounds

In organic synthesis, this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo substitution reactions makes it a valuable precursor for constructing various chemical entities.

Reactions and Products

The compound can participate in:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Cross-Coupling Reactions: It can engage in Suzuki or Heck coupling reactions to form biaryl or aryl-alkene derivatives.

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Substitution | Azido, thiol, or alkoxy derivatives | Polar aprotic solvents (e.g., DMF) |

| Oxidation | Imidazole N-oxides | Oxidizing agents (e.g., H2O2) |

| Coupling | Biaryl compounds | Palladium catalysts (e.g., Pd/C) |

Material Science

Development of Functional Materials

this compound is also explored in material science for developing functional materials. Its unique electronic properties can be harnessed to create advanced materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine with three analogs, focusing on structural features, physicochemical properties, and synthetic methodologies.

2-Chloro-3-(Chloromethyl)-6-Methylpyridine Hydrochloride

- CAS : 169187-01-3

- Molecular Formula : C₇H₈Cl₂N·HCl

- Molecular Weight : 212.5 g/mol

- Key Differences :

- Substituted with two chlorine atoms and a methyl group on the pyridine ring, increasing lipophilicity compared to the bromine and imidazole groups in the target compound.

- The hydrochloride salt form enhances aqueous solubility, whereas the target compound’s imidazole may offer pH-dependent solubility due to its basic nitrogen.

- Lacks the amine-linked imidazole moiety, reducing hydrogen-bonding capacity .

5-Bromo-N-(Piperidin-4-yl)Pyridin-3-Amine

- Synthetic Route : Synthesized via microwave-assisted reaction of 2-chloroquinazolin-4-amine with 5-bromo-N-(piperidin-4-yl)pyridin-3-amine in acetonitrile at 180°C .

- Key Differences: Replaces the imidazole-methyl group with a piperidin-4-yl substituent. Piperidine, a six-membered aliphatic amine ring, increases basicity and may improve membrane permeability. Similar bromopyridine core but divergent pharmacophoric properties due to the substituent’s electronic and steric effects .

4-Chloro-N-(2-Ethoxyphenyl)Benzene-1-Sulfonamide

- CAS: Not explicitly provided (refer to structure in ).

- Molecular Formula: C₁₄H₁₅ClNO₃S

- Key Differences: Contains a sulfonamide group and ethoxyphenyl substituent, diverging significantly from the pyridine-imidazole scaffold. The sulfonamide group introduces strong hydrogen-bonding and acidic properties, unlike the target compound’s amine-imidazole linkage.

Data Table: Comparative Analysis

| Property | Target Compound | 2-Chloro-3-(Chloromethyl)-6-Methylpyridine HCl | 5-Bromo-N-(Piperidin-4-yl)Pyridin-3-Amine | 4-Chloro-N-(2-Ethoxyphenyl)Benzene-1-Sulfonamide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 253.10 | 212.5 | ~265 (estimated) | ~312.8 (estimated) |

| Core Structure | Pyridine + Imidazole | Pyridine | Pyridine + Piperidine | Benzene + Sulfonamide |

| Key Substituents | Br, NH-(imidazole-methyl) | Cl, CH₂Cl, CH₃ | Br, NH-(piperidin-4-yl) | Cl, SO₂NH-(2-ethoxyphenyl) |

| Hydrogen-Bonding Sites | 3 (imidazole NH, pyridine N) | 1 (pyridine N) | 2 (piperidine NH, pyridine N) | 3 (sulfonamide SO₂NH, ethoxy O) |

| Synthetic Method | Not specified | Commercial synthesis | Microwave-assisted (180°C, 1 hr) | Not provided |

Research Findings and Implications

- Target Compound : The imidazole-methyl group may enhance binding to metalloenzymes or receptors (e.g., kinases) through metal coordination or hydrogen bonding. Bromine’s electronegativity could promote halogen bonding in drug-target interactions.

- Chlorinated Analog : Higher lipophilicity may favor blood-brain barrier penetration, but reduced hydrogen-bonding capacity could limit target specificity.

- Sulfonamide Analog : Sulfonamide’s acidity and rigidity might confer selectivity for enzymes like carbonic anhydrase, diverging from the pyridine-based compounds’ applications .

Biological Activity

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a brominated pyridine ring and an imidazole moiety. The synthesis typically involves:

- Bromination : Bromination of pyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Imidazole Introduction : The brominated intermediate is then reacted with imidazole in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways and potentially modulating enzyme activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values between 1 and 4 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been explored for its anticancer activities. Studies have reported that imidazole-containing compounds can inhibit the growth of cancer cell lines, suggesting that this compound may also possess similar properties. For example, certain derivatives have shown effectiveness against leukemia and melanoma cell lines at concentrations around .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Study on Antifungal Activity :

- Antifibrotic Activity :

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-1-methyl-1H-imidazole | Structure | Antimicrobial |

| 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | - | Anticancer |

| 5-Bromo-1H-benzo[d]imidazole | - | Antifungal |

This comparison highlights the unique properties of this compound due to its dual functional groups, which may enhance its biological activity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, and how can reaction yields be improved?

- Methodology :

- Reductive Amination : Combine 5-bromopyridin-3-amine with 1H-imidazole-2-carbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) or other reducing agents. Solvent choice (e.g., methanol) and stoichiometric ratios (1:1.2 for amine:aldehyde) are critical. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradient) enhances purity .

- Copper-Catalyzed Coupling : Use copper(I) bromide (CuBr) and cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate C–N bond formation between halogenated pyridines and imidazole derivatives. Reaction conditions (35°C, 48 hours) and excess nucleophile (imidazole) improve yields .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Key Techniques :

- NMR Spectroscopy : Analyze and NMR spectra for diagnostic peaks:

- Pyridine protons (δ 8.2–8.8 ppm, aromatic region).

- Imidazole protons (δ 7.0–7.5 ppm).

- Methylene bridge (-CH2-, δ 4.2–4.5 ppm) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding between amine and pyridine groups) to confirm stereochemistry and packing .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Assay Design :

- Cholinesterase Inhibition : Adapt protocols from indole derivatives (e.g., MBA236 in ) using Ellman’s method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition at 1–100 µM concentrations .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing benzimidazole-thiadiazole hybrids ( ) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., AChE or kinase domains). Validate with crystal structures (e.g., PDB: 4EY7) and compare binding poses to known inhibitors .

- QSAR Analysis : Coramine structural descriptors (e.g., logP, H-bond donors) with activity data from analogs ( ) to identify critical substituents for potency .

Q. How can researchers address discrepancies in biological activity data across studies involving structurally similar compounds?

- Resolution Strategies :

- Structural Variability : Compare substituent effects (e.g., electron-withdrawing bromo vs. methoxy groups) on target engagement. For example, imidazole methylation in altered receptor selectivity .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. Replicate contradictory results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate solubility issues during biological testing of this compound?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.